molecular formula C19H21NO B1293320 3'-Azetidinomethyl-2,5-dimethylbenzophenone CAS No. 898771-73-8

3'-Azetidinomethyl-2,5-dimethylbenzophenone

Cat. No.: B1293320
CAS No.: 898771-73-8
M. Wt: 279.4 g/mol
InChI Key: AYAXWFWVXVLOMQ-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-2,5-dimethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is known for its unique chemical structure and biological activity, making it a subject of interest in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azetidinomethyl-2,5-dimethylbenzophenone typically involves the reaction of 2,5-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Catalyst: Acidic or basic catalysts to facilitate the reaction

    Solvent: Organic solvents such as toluene or dichloromethane

Industrial Production Methods

In industrial settings, the production of 3’-Azetidinomethyl-2,5-dimethylbenzophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Azetidinomethyl-2,5-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of different functional groups at specific positions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions

Major Products

The major products formed from these reactions include various substituted benzophenones, alcohols, amines, and carboxylic acids, depending on the specific reaction and conditions used.

Scientific Research Applications

3’-Azetidinomethyl-2,5-dimethylbenzophenone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of new materials, coatings, and polymers

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2,5-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Aminomethyl-2,5-dimethylbenzophenone
  • 3’-Hydroxymethyl-2,5-dimethylbenzophenone
  • 3’-Methoxymethyl-2,5-dimethylbenzophenone

Uniqueness

3’-Azetidinomethyl-2,5-dimethylbenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-8-15(2)18(11-14)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAXWFWVXVLOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643258
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-73-8
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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